4-Acetyl-3-fluorophenylboronic acid pinacol ester
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Overview
Description
Synthesis Analysis
In general, AFBPPE is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting AFBPPE is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.Molecular Structure Analysis
The molecular formula of AFBPPE is C14H18BFO3 . It is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst.Chemical Reactions Analysis
AFBPPE is used in cross-coupling reactions for the synthesis of various organic compounds. Cross-coupling reactions are widely used in synthetic organic chemistry to create new carbon-carbon bonds. AFBPPE is a useful cross-coupling reagent due to its high reactivity and stability under various experimental conditions.Physical And Chemical Properties Analysis
AFBPPE is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. AFBPPE has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.Scientific Research Applications
Summary of the Application
4-Acetyl-3-fluorophenylboronic acid pinacol ester is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, such as its ability to act as a versatile building block in organic synthesis.
Results or Outcomes
Specific Application: Catalytic Protodeboronation
Scientific Field: Organic Synthesis
Methods of Application or Experimental Procedures: The process involves the use of a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
This process has been applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound .
Results or Outcomes: The use of this compound in Suzuki–Miyaura coupling reactions allows for the formation of a wide variety of other compounds .
Preparation of Substituted 3-phenyl-4H-1-benzopyran-4-ones
Scientific Field: Organic Synthesis
Methods of Application or Experimental Procedures: The process involves reacting with iodochromones via a Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Results or Outcomes: The use of this compound in this reaction allows for the synthesis of substituted 3-phenyl-4H-1-benzopyran-4-ones .
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The Suzuki–Miyaura coupling reaction involves the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and a nucleophilic organoboron compound .
Results or Outcomes: The use of this compound in Suzuki–Miyaura coupling reactions allows for the formation of a wide variety of other compounds .
Preparation of Substituted 3-phenyl-4H-1-benzopyran-4-ones
Scientific Field: Organic Synthesis
Methods of Application or Experimental Procedures: The process involves reacting with iodochromones via a Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Results or Outcomes: The use of this compound in this reaction allows for the synthesis of substituted 3-phenyl-4H-1-benzopyran-4-ones .
Safety And Hazards
properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSDVWJDRQRHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-fluorophenylboronic acid pinacol ester |
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